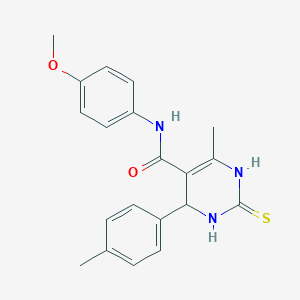
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as MMPI or MMP inhibitor, is a chemical compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins. MMPs have been implicated in tumorigenesis, angiogenesis, metastasis, and other pathological processes. Therefore, the development of MMP inhibitors has been a subject of interest for cancer therapy.
作用机制
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its anticancer effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade ECM proteins, such as collagen, elastin, and laminin. MMPs have been implicated in various pathological processes, including tumor invasion, angiogenesis, and metastasis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide binds to the active site of MMPs, preventing them from cleaving ECM proteins. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit MMP activity in vitro and in vivo, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in cancer progression.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has low solubility in water, which can affect its bioavailability and efficacy. It also has poor stability in aqueous solutions, which can affect its storage and handling.
未来方向
There are several future directions for the research and development of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be studied for its potential applications in other diseases, such as arthritis and atherosclerosis. Finally, the development of new MMP inhibitors with improved efficacy and selectivity can be explored.
合成方法
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several chemical reactions, starting from commercially available starting materials. The synthesis route includes the condensation of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea to form the intermediate compound, followed by the addition of methyl iodide and acetic acid to yield the final product. The synthesis process is complex and requires expertise in synthetic organic chemistry.
科学研究应用
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of MMPs, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been investigated for its use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential use in the treatment of other diseases, such as arthritis and atherosclerosis.
属性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-4-6-14(7-5-12)18-17(13(2)21-20(26)23-18)19(24)22-15-8-10-16(25-3)11-9-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |
InChI 键 |
RZOJOHTZHOVGDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B243004.png)

![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)
![4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243014.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-1-methylpyrazole-3-carbohydrazide](/img/structure/B243016.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-2-methylpyrazole-3-carbohydrazide](/img/structure/B243017.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)